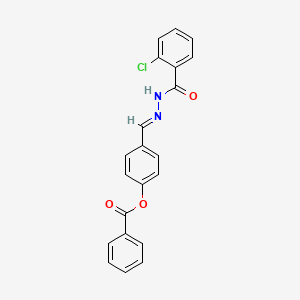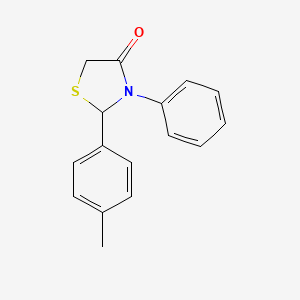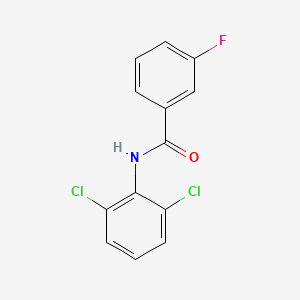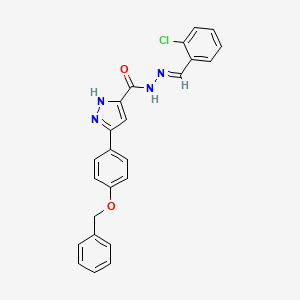![molecular formula C23H14ClF2NO3 B11689536 (4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11689536.png)
(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” is a synthetic organic molecule that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by its complex structure, which includes benzyl, chlorodifluorophenyl, and oxazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzylidene Intermediate: This step involves the reaction of 4-(benzyloxy)benzaldehyde with an appropriate reagent to form the benzylidene intermediate.
Cyclization to Form the Oxazole Ring: The intermediate is then subjected to cyclization conditions, often involving a base and a suitable solvent, to form the oxazole ring.
Introduction of the Chlorodifluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydrooxazole derivative.
Substitution: The chlorodifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with oxazole rings are known to exhibit various biological properties, including antimicrobial and anticancer activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{[4-(METHOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-{[4-(ETHOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of “(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets.
Properties
Molecular Formula |
C23H14ClF2NO3 |
|---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H14ClF2NO3/c24-18-12-20(26)19(25)11-17(18)22-27-21(23(28)30-22)10-14-6-8-16(9-7-14)29-13-15-4-2-1-3-5-15/h1-12H,13H2/b21-10- |
InChI Key |
GQXJLBJWMSZAJM-FBHDLOMBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=C(C=C4Cl)F)F |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC(=C(C=C4Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(Z)-[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11689458.png)

![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689467.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11689472.png)
![ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689473.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689485.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689491.png)
![(2Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11689504.png)


![4-chloro-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11689539.png)
![N-(4-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11689540.png)

